5-氯乙酰氧吲哚

概述

描述

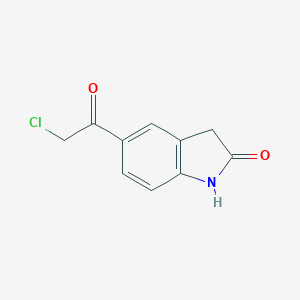

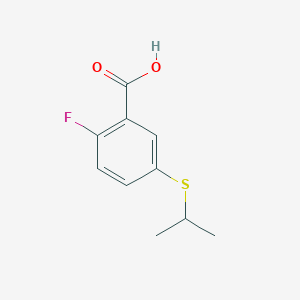

5-Chloroacetyloxindole is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Chloroacetyloxindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloroacetyloxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroacetyloxindole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎性能

- 5-Loxin®,一种富含3-O-乙酰-11-酮-β-乙酰基-醇香脂提取物,通过抑制5-脂氧合酶酶展现出潜在的抗炎性能。一项评估其在膝关节骨关节炎治疗中的有效性的研究表明,类似结构化合物如5-氯乙酰氧吲哚(Sengupta et al., 2008)可能具有潜在的抗炎应用。

药理作用

- 绿原酸(5-O-咖啡酰奎宁酸),一种具有与5-氯乙酰氧吲哚相似结构的酚类化合物,以其广泛的促进健康的性质而闻名。这些性质包括抗氧化、抗炎、抗脂质、抗糖尿病和降压活性,这些可能与相关化合物的效果有关(Santana-Gálvez等,2017)。

神经保护作用

- 关于绿原酸(5-CQA)的研究建立了一种UHPLC-MS/MS方法,用于在大鼠血浆、脑脊液和脑组织中确定其含量。这是为了研究其通过血脑屏障的能力及在大鼠脑中的分布,研究结果表明可能具有潜在的神经保护作用。这可能为探索类似结构化合物如5-氯乙酰氧吲哚的神经保护潜力提供依据(Bai等,2023)。

抗癌应用

- 广泛使用的抗癌药物5-氟尿嘧啶的抗癌性能可能为类似化合物的潜在应用提供见解。了解其作用机制和增强其抗癌活性的策略在考虑5-氯乙酰氧吲哚在类似情境中的应用时可能是相关的(Longley et al., 2003)。

安全和危害

5-Chloroacetyloxindole may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs . Contaminated clothing should be removed and washed before reuse .

生化分析

Biochemical Properties

5-Chloroacetyloxindole plays a significant role in biochemical reactions due to its potential for nucleophilic substitution reactions. The carbonyl group within the oxindole ring can react with nucleophiles, leading to the replacement of the chlorine atom with another group. This property makes it a useful cysteine-modifying agent in proteomic research, where it can alter protein function or stability by modifying cysteine residues in proteins. Additionally, 5-Chloroacetyloxindole interacts with enzymes such as tyrosine kinase inhibitors, highlighting its importance in biochemical pathways .

Cellular Effects

5-Chloroacetyloxindole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability and motility of cancer cells, potentially inhibiting cell invasion and altering energy metabolism . The compound’s impact on cell signaling pathways, such as the AKT signaling cascade, further underscores its role in modulating cellular functions .

Molecular Mechanism

The molecular mechanism of 5-Chloroacetyloxindole involves its interaction with biomolecules through nucleophilic substitution reactions. The electrophilic carbonyl group within the oxindole ring can react with nucleophiles, such as the thiol group in cysteine residues, leading to modifications in protein structure and function. This interaction can result in enzyme inhibition or activation, thereby influencing various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloroacetyloxindole can change over time due to its stability and degradation properties. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Long-term studies have shown that 5-Chloroacetyloxindole can maintain its activity and function over extended periods, although its stability may be influenced by environmental factors such as temperature and light exposure .

Dosage Effects in Animal Models

The effects of 5-Chloroacetyloxindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including alterations in metabolite levels and potential toxicity . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

5-Chloroacetyloxindole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in glycolipid metabolism and its influence on short-chain fatty acids highlight its importance in maintaining energy balance and normal physiological functions . Additionally, 5-Chloroacetyloxindole can modulate the activity of enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, 5-Chloroacetyloxindole is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in dimethylformamide and its crystalline powder form facilitate its distribution within cellular compartments . These interactions influence the localization and accumulation of 5-Chloroacetyloxindole, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Chloroacetyloxindole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s presence in various subcellular locations can influence its activity and function, contributing to its role in biochemical reactions and cellular processes .

属性

IUPAC Name |

5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJWBEAGVWVEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)CCl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366179 | |

| Record name | 5-Chloroacetyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65435-04-3 | |

| Record name | 5-Chloroacetyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Chloroacetyloxindole in organic synthesis?

A1: 5-Chloroacetyloxindole serves as a valuable building block in synthesizing thiazole-containing indole derivatives []. The research highlights its reactivity with thiourea, substituted thioureas, and thioamides via the Hantzsch reaction. This reaction efficiently yields a diverse range of 5-(2-substituted-thiazol-4-yl)indolin-2-one derivatives, demonstrating its utility in creating structurally diverse compounds for potential medicinal chemistry applications.

Q2: Can you elaborate on the reaction conditions used with 5-Chloroacetyloxindole in the study?

A2: The study employed mild reaction conditions for synthesizing thiazole-containing indole derivatives using 5-Chloroacetyloxindole []. The reactions were conducted in absolute ethanol as the solvent, eliminating the need for harsh reagents or extreme temperatures. This approach contributes to the method's overall efficiency and simplifies the synthesis process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)